molecular formula C9H11NO4 B15424499 1-(1-Methoxyethoxy)-4-nitrobenzene CAS No. 110225-50-8

1-(1-Methoxyethoxy)-4-nitrobenzene

Cat. No.: B15424499
CAS No.: 110225-50-8
M. Wt: 197.19 g/mol
InChI Key: MSFJWZDMHLBSRD-UHFFFAOYSA-N
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Description

1-(1-Methoxyethoxy)-4-nitrobenzene (C₉H₁₁NO₃, molecular weight 181.19 g/mol) is a nitroaromatic compound featuring a benzene ring substituted with a nitro group at the para position and a 1-methoxyethoxy ether chain at the ortho position. This compound is synthesized via nucleophilic aromatic substitution, where 2-methoxyethanol reacts with 1-chloro-4-nitrobenzene in the presence of potassium hydroxide in dimethyl sulfoxide (DMSO) at elevated temperatures, yielding the product in 90% efficiency . The crystal structure reveals coplanarity between the nitro group and the benzene ring, stabilized by intermolecular hydrogen bonds involving the ether oxygen and nitro oxygen atoms . Its applications span agrochemicals, pharmaceuticals, and materials science due to its versatile reactivity and structural adaptability.

Properties

CAS No.

110225-50-8

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

1-(1-methoxyethoxy)-4-nitrobenzene

InChI

InChI=1S/C9H11NO4/c1-7(13-2)14-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3

InChI Key

MSFJWZDMHLBSRD-UHFFFAOYSA-N

Canonical SMILES

CC(OC)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • Ether substituents (e.g., methoxyethoxy) enhance solubility in polar solvents and participation in hydrogen bonding, critical for crystal engineering .
  • Alkyl groups (e.g., sec-butyl) increase hydrophobicity, favoring membrane penetration in pesticidal applications .
  • Halogens (e.g., iodine) and sulfonyl groups amplify electrophilic character, enabling diverse reactivity in Suzuki-Miyaura couplings or sulfonation reactions .

Substituent Position and Chain Length

Compound Substituent Position Chain Length Boiling Point (°C) Reactivity Notes
This compound Para nitro, ortho ether Medium ~236 (estimated) Stabilized by resonance; mild nitration conditions required .
1-Isopropyl-4-nitrobenzene Para nitro, meta alkyl Short 236.4 Steric hindrance reduces electrophilic substitution rates .
1-(2-Methoxyethyl)-4-nitrobenzene Para nitro, ethyl ether Short N/A Reduced steric bulk compared to branched ethers .
1-Ethoxy-4-nitrobenzene Para nitro, ethoxy Short N/A Faster hydrolysis vs. methoxyethoxy due to shorter chain .

Key Insights :

  • Para-nitro substitution maximizes resonance stabilization, directing subsequent reactions (e.g., reductions) to the nitro group .
  • Longer ether chains (e.g., methoxyethoxy vs. ethoxy) reduce volatility and enhance thermal stability, as seen in the higher estimated boiling point of the target compound .

Key Insights :

  • Nucleophilic aromatic substitution is favored for ether-linked nitrobenzenes under alkaline conditions .
  • Transition metal-catalyzed reactions (e.g., Sonogashira) are preferred for introducing alkynyl groups .

Key Insights :

  • Ether derivatives generally exhibit lower acute toxicity compared to sulfonyl or halogenated analogs .

Q & A

Q. What are the established synthetic routes for 1-(1-Methoxyethoxy)-4-nitrobenzene, and how do reaction conditions impact yield and purity?

Methodological Answer: The compound is synthesized via two primary routes:

  • Nitration of 1-(1-Methoxyethoxy)benzene : A mixture of concentrated H₂SO₄ and HNO₃ at 0–5°C introduces the nitro group. Low temperatures minimize side reactions (e.g., ring sulfonation) and improve regioselectivity .
  • Nucleophilic Substitution : Reacting 4-nitrobenzyl chloride with 2-methoxyethanol in the presence of K₂CO₃ as a base. This method avoids harsh nitration conditions but requires anhydrous conditions to prevent hydrolysis .

Q. Key Optimization Factors :

  • Temperature Control : Nitration at >10°C increases byproduct formation (e.g., dinitro derivatives).
  • Catalyst Purity : Trace metals in H₂SO₄ can catalyze decomposition; redistilled acid improves yield by ~15% .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • X-ray Crystallography : Resolves the synclinal conformation of the O–C–C–O chain and confirms C–H⋯O hydrogen bonds stabilizing the crystal lattice .
  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.4 ppm (aromatic protons ortho to nitro group) and δ 3.5–4.0 ppm (methoxy and ethoxy protons).
    • ¹³C NMR : Signals at ~155 ppm (nitro-substituted C) and ~70 ppm (methoxy C) .
  • HPLC : Quantifies purity (>98%) by comparing retention times with standards .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Engineering Controls : Use fume hoods or closed systems to avoid inhalation exposure .
  • PPE : Nitrile gloves, lab coats, and safety goggles. For prolonged handling, add face shields and respirators with organic vapor cartridges .
  • Storage : Store in amber glass bottles at 2–8°C to prevent photodegradation and thermal decomposition .

Advanced Research Questions

Q. How do catalytic and chemical reduction methods compare for converting the nitro group to an amine?

Methodological Answer:

  • Catalytic Hydrogenation : H₂ gas with Pd/C (5% w/w) in ethanol at 50°C achieves >95% conversion to 1-(1-Methoxyethoxy)-4-aminobenzene. Catalyst poisoning by sulfur impurities reduces efficiency by ~30% .
  • Chemical Reduction : Fe/HCl in aqueous ethanol (70°C) yields 80–85% amine but generates Fe(OH)₃ sludge, complicating purification.
    Trade-offs : Catalytic methods offer higher purity but require stringent solvent drying; chemical methods are cost-effective but labor-intensive .

Q. What computational insights exist into the reactivity of this compound in cycloaddition reactions?

Methodological Answer:

  • DFT Studies : Predict favorable [3+2] cycloaddition with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate). The nitro group lowers LUMO energy (-1.8 eV), enhancing dipolarophilicity .
  • Experimental Validation : Cycloadditions at 80°C in toluene yield 85% isoxazoline derivatives, confirmed by HRMS and single-crystal XRD .

Q. Are there contradictions in reported regioselectivity during electrophilic substitution?

Methodological Answer:

  • Meta vs. Para Substitution : The nitro group directs electrophiles (e.g., Br₂) to the meta position, but the methoxyethoxy group can sterically hinder substitution. Studies report conflicting yields (50–70%) for bromination at –10°C vs. 25°C .
  • Resolution : Use of bulky directing groups (e.g., tert-butyl) or low-temperature kinetic control can override thermodynamic preferences .

Q. How does molecular conformation influence stability in solvent systems?

Methodological Answer:

  • Synclinal Conformation : Observed in X-ray data, this arrangement minimizes steric strain and enhances stability in nonpolar solvents (e.g., hexane). Polar solvents (e.g., DMSO) disrupt C–H⋯O bonds, increasing degradation rates by 20% .
  • Degradation Pathways : Hydrolysis of the ether linkage dominates in acidic (pH <3) or basic (pH >11) conditions, forming 4-nitrophenol and 2-methoxyethanol .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

Methodological Answer:

  • Case Study : Used to synthesize oxodihydropyridopyrimidines via Ullmann coupling. The nitro group is reduced in situ to an amine, enabling ring closure with diketones (yield: 72%) .
  • Toxicity Profile : Ames tests show mutagenicity at >1 mM concentrations, necessitating containment during scale-up .

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